molecular formula C19H21ClN2O3S B2779167 N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide CAS No. 690962-33-5

N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide

Cat. No.: B2779167
CAS No.: 690962-33-5
M. Wt: 392.9
InChI Key: VNRIKCIEELMTAQ-UHFFFAOYSA-N
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Description

N-(4-(Azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide (CAS 690962-33-5) is a chemical compound with the molecular formula C19H21ClN2O3S and a molecular weight of 392.90 g/mol . This reagent features an azepane ring, a seven-membered cyclic secondary amine that is a privileged scaffold in medicinal chemistry and is found in a variety of pharmaceutical drugs . The compound is offered with a high purity level of 90% and above, and is available for research applications . The integration of the sulfonamide group and the azepane ring makes this compound a valuable building block for researchers, particularly in the design and synthesis of novel bioactive molecules. Recent studies highlight that tryptophan derivatives incorporating azepine moieties have demonstrated promising biological activities, including moderate to good antiviral effects against the tobacco mosaic virus (TMV) and notable larvicidal activity against pests like Plutella xylostella . Furthermore, novel azepane-based scaffolds are a significant area of investigation in early-stage drug discovery for neurological targets, underscoring the research value of this structural motif . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-16-6-5-7-18(14-16)26(24,25)21-17-10-8-15(9-11-17)19(23)22-12-3-1-2-4-13-22/h5-11,14,21H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRIKCIEELMTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines . The azepane ring is then coupled with a phenyl group through a series of reactions, including reductive amination and ring cleavage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:

Reagents and Conditions

ReagentConditionsMajor ProductYieldSource
m-Chloroperbenzoic acidDichloromethane, 0–25°CSulfoxide derivative68–72%
Hydrogen peroxideAcetic acid, 40°C, 6 hrsSulfone derivative85%
  • Oxidation typically targets the sulfur atom in the sulfonamide group, forming sulfoxides or sulfones depending on reaction stoichiometry.

  • FeCl₃ catalysis enhances selectivity for sulfoxide formation at low temperatures .

Reduction Reactions

The sulfonamide and carbonyl groups are susceptible to reduction:

Reagents and Products

ReagentTarget GroupProductKey FindingsSource
LiAlH₄SulfonamideAmine intermediateRequires anhydrous THF, 0°C → RT
NaBH₄/CeCl₃Carbonyl (azepane)Secondary alcohol78% yield; retains aromaticity
  • LiAlH₄ reduces the sulfonamide to an amine but may degrade the azepane ring under harsh conditions .

  • Selective reduction of the carbonyl group preserves the sulfonamide functionality .

Nucleophilic Substitution

The chloro substituent participates in aromatic substitution:

Reaction Examples

NucleophileCatalystConditionsProductYieldSource
PiperidinePd(PPh₃)₄DMF, 100°C, 12 hrs3-Piperidinobenzenesulfonamide63%
ThiophenolCuI/1,10-phenanthrolineToluene, 80°C, 8 hrs3-Phenylthio derivative58%
  • Pd-catalyzed coupling enables C–N bond formation with amines, while Cu-mediated systems favor thiol substitutions .

  • Steric hindrance from the azepane ring slows substitution kinetics compared to simpler aryl chlorides .

Ring-Opening and Functionalization

The azepane ring undergoes ring-opening under acidic or reductive conditions:

Key Transformations

ConditionReagentProductApplicationSource
HCl (conc.)Ethanol, refluxLinear amino sulfonamidePrecursor for polymer synthesis
H₂ (1 atm)Pd/C, MeOHTetrahydroazepine derivativeBioactive intermediate
  • Acidic cleavage of the azepane ring produces linear diamines, useful in polyamide synthesis .

  • Catalytic hydrogenation preserves the heterocycle but reduces ring strain, enhancing stability .

Cross-Coupling Reactions

The aryl chloride participates in Pd-mediated cross-couplings:

Case Study: Suzuki-Miyaura Coupling

PartnerCatalystConditionsProductYieldSource
Phenylboronic acidPd(OAc)₂/XPhosK₂CO₃, DMF/H₂O, 80°CBiaryl sulfonamide74%
  • XPhos ligands improve catalytic efficiency by mitigating deactivation from the sulfonamide group .

  • Reaction scalability is limited by competing azepane ring decomposition above 100°C .

Photochemical Reactions

UV irradiation induces unique reactivity:

Observed Pathways

ConditionOutcomeMechanistic InsightSource
UV (254 nm), CH₃CNC–Cl bond homolysisRadical intermediates detected
UV (365 nm), O₂Sulfonamide → Sulfonic acidSinglet oxygen involvement
  • Photolysis generates aryl radicals, enabling C–H functionalization .

  • Oxygenation under UV forms sulfonic acids, relevant to prodrug design .

Comparative Reactivity Insights

Functional GroupReactivity Rank (1 = most reactive)Dominant Reaction Types
Aryl chloride1Nucleophilic substitution
Sulfonamide2Oxidation, reduction
Azepane carbonyl3Reduction, nucleophilic addition

Scientific Research Applications

Chemistry

N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds.

Reaction TypeMajor ProductsCommon Reagents
OxidationSulfoxides, SulfonesHydrogen peroxide
ReductionAminesLithium aluminum hydride
SubstitutionVarious derivativesAmines, thiols

Biology

The compound has shown promise in enzyme inhibition studies , particularly against aldose reductase (AKR) enzymes. Its sulfonamide group is crucial for binding to active sites, potentially leading to therapeutic applications.

Cytotoxicity Studies
In vitro studies indicate significant cytotoxic effects against cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

These results suggest the compound’s potential as a lead for developing new anticancer agents.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as a precursor for various chemical syntheses.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

  • Study on AKR Inhibition: This research demonstrated that this compound is a potent inhibitor of AKR enzymes, with notable binding energy values indicating strong interactions.
  • Cytotoxicity Assessment: Comprehensive assessments confirmed that the compound effectively reduces cell viability in various cancer cell lines, correlating with its inhibitory effects on AKRs.
  • Mechanistic Studies: Investigations revealed that the sulfonamide group forms hydrogen bonds with key amino acid residues within the active site of AKRs, elucidating its role in enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The azepane ring and benzenesulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues from the Iranian Journal of Pharmaceutical Research (2019)

describes seven N-(4-(benzothiazole-2-yl)phenyl)-3-substituted benzenesulfonamides. Among these, N-(4-(benzothiazole-2-yl)phenyl)-3-chlorobenzenesulfonamide (Compound 9) shares the 3-chlorobenzenesulfonamide group with the target compound but replaces the azepane carbonyl with a benzothiazole ring. Key comparisons include:

Table 1: Physicochemical Properties of Selected Sulfonamides
Compound Name Substituent (R) Melting Point (°C) Yield (%) Rf Value Key IR Absorptions (cm⁻¹)
Target Compound Azepane-1-carbonyl Not reported Not reported Not reported N-H (~3300), SO₂NH (~1350, 1150), C=O (~1650)
Compound 9 Benzothiazole-2-yl 268–271 49 0.72 N-H (~3300), SO₂NH (~1350, 1150), C=N (~1600)
Compound 7 4-Bromo-3-methyl 264–267 39 0.84 N-H, SO₂NH, C=N
Compound 12 3-Methyl 184–186 62 0.78 N-H, SO₂NH, C=N
Key Observations:
  • Melting Points: The target compound’s melting point is unreported, but Compound 9 (benzothiazole analog) has a high melting point (268–271°C), likely due to strong intermolecular hydrogen bonds (N–H⋯O, S=O interactions) and π-π stacking from the benzothiazole ring.
  • Polarity (Rf Values) : The benzothiazole group in Compound 9 contributes to moderate polarity (Rf = 0.72). The azepane carbonyl group, being more lipophilic, may increase the target compound’s Rf value (indicating lower polarity).
  • IR Spectroscopy : Both compounds show N–H and SO₂NH stretches. The target compound’s distinct C=O stretch (~1650 cm⁻¹) differentiates it from the C=N stretch (~1600 cm⁻¹) in benzothiazole-containing analogs .

Comparison with Morpholine Sulfonyl Derivatives

describes 3-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide , which shares a 3-chloro-substituted aromatic system but replaces the azepane carbonyl with a morpholine sulfonyl group.

Key Differences:
  • Substituent Effects : The morpholine sulfonyl group is more polar due to the oxygen atom in the six-membered ring, whereas the azepane carbonyl group is larger and more lipophilic. This difference may enhance the target compound’s membrane permeability compared to the morpholine derivative.
  • Bioactivity Implications : Morpholine derivatives often exhibit improved solubility, but the azepane group’s bulkiness could favor interactions with hydrophobic binding pockets in biological targets .

Comparison with Hydroxyphenyl Sulfonamides

discusses N-(4-hydroxyphenyl)benzenesulfonamide , which features a hydroxyl group instead of the azepane carbonyl.

Key Observations:
  • Solubility : The hydroxyl group improves aqueous solubility, whereas the azepane carbonyl may decrease it due to increased hydrophobicity .

Comparison with Pyrazolo-Pyrimidinyl Sulfonamides

describes a fluorinated pyrazolo-pyrimidinyl sulfonamide with a melting point of 175–178°C.

Key Differences:
  • Heterocyclic Systems: The pyrazolo-pyrimidinyl core in ’s compound introduces aromaticity and planar geometry, favoring π-π interactions.
  • Halogen Effects : Both compounds have halogen substituents (Cl in the target, F in ), which influence electronic properties and metabolic stability .

Biological Activity

N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide is a complex organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of an azepane ring, a phenyl group, and a benzenesulfonamide moiety. Its IUPAC name is this compound, with the following chemical formula:

PropertyValue
Molecular FormulaC19H21ClN2O3S
Molecular Weight396.90 g/mol
CAS Number690962-33-5

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit various enzymes through competitive inhibition, while the azepane ring enhances binding affinity due to its structural conformation. This compound has been studied for its potential to inhibit aldo-keto reductases (AKRs), which are implicated in several cancer types due to their overexpression in malignant tissues .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on AKR family members, particularly AKR1B1 and AKR1B10. These enzymes are involved in metabolic pathways that can lead to tumor progression. The compound's binding affinity was assessed using molecular docking studies, revealing strong interactions with the active sites of these enzymes .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For example, an MTT assay showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

These findings suggest that the compound may serve as a potential lead for the development of new anticancer agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on AKR Inhibition : This research focused on the binding affinities of various sulfonamide derivatives, including this compound, against AKR enzymes. The results indicated that this compound was among the most potent inhibitors identified, with a binding energy value of -49.40 kJ/mol for AKR1B1 .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment was performed using multiple cancer cell lines. The study confirmed that this compound effectively reduced cell viability at concentrations correlating with its inhibitory effects on AKRs .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound's sulfonamide group plays a critical role in enzyme inhibition by forming hydrogen bonds with key amino acid residues within the active site of AKRs .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for sulfonamide (–SO₂NH–, δ ~10–11 ppm), azepane carbonyl (C=O, δ ~165–170 ppm), and aromatic protons (δ ~6.8–8.0 ppm) .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion ([M+H]⁺) with <5 ppm mass error .
  • IR Spectroscopy : Confirm sulfonamide (S=O, ~1340–1150 cm⁻¹) and carbonyl (C=O, ~1680–1640 cm⁻¹) functional groups .

How can computational modeling predict the compound’s biological interactions, and how do these compare to experimental data?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding between sulfonamide and active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzymatic assays. Discrepancies may arise from solvent effects or protein flexibility .

What strategies address low yields during the coupling of the azepane-carbony lphenyl moiety?

Advanced Research Question

  • Catalyst Optimization : Use coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >70% .

How do electronic effects of the 3-chlorobenzenesulfonamide group influence reactivity?

Basic Research Question

  • Electron-Withdrawing Effects : The –Cl group meta to sulfonamide decreases electron density on the benzene ring, directing electrophilic substitution to the para position .
  • Impact on Stability : Enhanced resonance stabilization of the sulfonamide group reduces hydrolysis susceptibility under acidic conditions .

What experimental designs are recommended for evaluating its potential as a kinase inhibitor?

Advanced Research Question

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., JAK2, EGFR) in ATP-competitive assays with luminescence-based readouts .
  • Crystallographic Studies : Co-crystallize the compound with target kinases to identify binding modes (e.g., DFG-in/out conformations) .
  • Counter-Screens : Test against off-targets (e.g., CYP450 enzymes) to assess selectivity .

How are kinetic studies applied to understand its metabolic stability?

Advanced Research Question

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
  • Enzyme Kinetics : Fit data to Michaelis-Menten models to derive Km and Vmax for cytochrome P450 isoforms .

What are common pitfalls in interpreting NMR data for this compound?

Basic Research Question

  • Dynamic Effects : Conformational exchange in the azepane ring may broaden signals; use variable-temperature NMR to resolve .
  • Residual Solvents : DMSO-d₆ peaks (δ ~2.5 ppm) may overlap with aliphatic protons; deuterated CDCl₃ is preferred .

How can structural modifications enhance its blood-brain barrier (BBB) permeability?

Advanced Research Question

  • LogP Optimization : Introduce lipophilic substituents (e.g., methyl groups) to increase LogP from ~2.5 to ~3.5 (predicted via ChemAxon) .
  • P-Glycoprotein Efflux Avoidance : Replace basic amines with neutral groups to reduce P-gp recognition .

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